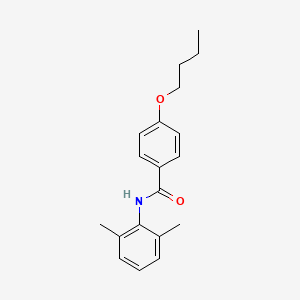![molecular formula C14H25N3O3 B5180625 N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5180625.png)
N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide, commonly known as CX614, is a chemical compound that belongs to the family of ampakines. Ampakines are a class of compounds that enhance the activity of AMPA receptors, which are responsible for the fast excitatory neurotransmission in the central nervous system. CX614 is a potent and selective ampakine that has been extensively studied for its potential applications in treating various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of CX614 involves the enhancement of AMPA receptor activity. AMPA receptors are responsible for the fast excitatory neurotransmission in the central nervous system. By enhancing the activity of these receptors, CX614 promotes the strengthening of synaptic connections, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of CX614 have been extensively studied in animal models. It has been shown to improve learning and memory in rodents and primates. CX614 has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Additionally, CX614 has been shown to enhance the activity of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CX614 for lab experiments is its potency and selectivity for AMPA receptors. This property allows for precise manipulation of synaptic plasticity and cognitive function. Additionally, CX614 has been optimized for large-scale production, making it readily available for research purposes. However, one of the limitations of CX614 is its relatively short half-life, which requires frequent dosing in animal models.
Orientations Futures
The potential applications of CX614 in treating various neurological and psychiatric disorders are still being explored. Future research directions include investigating the long-term effects of CX614 on synaptic plasticity and cognitive function, as well as exploring its potential applications in the treatment of other disorders, such as traumatic brain injury and stroke. Additionally, the development of more potent and selective ampakines may lead to the discovery of new therapeutic targets for these disorders.
Méthodes De Synthèse
The synthesis of CX614 involves a series of chemical reactions starting from 2-(4-morpholinyl)ethylamine and cyclohexanone. The first step involves the reaction of 2-(4-morpholinyl)ethylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with cyclohexanone in the presence of sodium hydride to yield the desired product, CX614. The synthesis of CX614 has been optimized for large-scale production, making it readily available for research purposes.
Applications De Recherche Scientifique
CX614 has been extensively studied for its potential applications in treating various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to enhance synaptic plasticity, which is the ability of neurons to modify their connections in response to activity. This property makes CX614 a promising candidate for the treatment of cognitive impairments associated with these disorders.
Propriétés
IUPAC Name |
N'-cyclohexyl-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c18-13(14(19)16-12-4-2-1-3-5-12)15-6-7-17-8-10-20-11-9-17/h12H,1-11H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBYUFXTSDFTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5180551.png)
![N-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]acetamide](/img/structure/B5180559.png)
![4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5180568.png)
![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)

![4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5180602.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5180606.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5180632.png)


